molecular formula C18H16ClN5OS B2511875 N-(3-chlorophenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide CAS No. 923179-86-6

N-(3-chlorophenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2511875
CAS No.: 923179-86-6
M. Wt: 385.87
InChI Key: RTDSEMZOKIHKBF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide (hereafter referred to as Compound X) is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core linked via a sulfanyl group to an N-(3-chlorophenyl)acetamide moiety. This article compares Compound X with structurally related compounds, focusing on structural variations, physicochemical properties, and biological activities.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5OS/c19-13-5-4-6-14(11-13)20-16(25)12-26-18-22-21-17-23(9-10-24(17)18)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDSEMZOKIHKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-c][1,2,4]triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Attachment of the chlorophenyl group: The chlorophenyl group is attached via a nucleophilic substitution reaction.

    Formation of the sulfanylacetamide linkage: This step involves the reaction of the intermediate with a suitable thiol and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often utilize continuous flow reactors, high-throughput screening, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound X’s imidazo[2,1-c][1,2,4]triazole core distinguishes it from simpler triazole or pyrimidine derivatives. Key analogs include:

Compound ID Core Structure Key Substituents Reference
Compound X Imidazo[2,1-c][1,2,4]triazole 7-Phenyl, 3-sulfanylacetamide, N-(3-chlorophenyl)
7l 1H-1,2,3-triazole 4-(Naphthalen-2-yloxy)methyl, N-(3-chlorophenyl)
Compound II () 4,6-Diaminopyrimidine 2-sulfanylacetamide, N-(3-chlorophenyl)
7h () 1,2,4-Triazole 4-(4-Chlorophenyl), 5-(p-tolylaminomethyl), thioacetamide
  • Triazole vs.
  • Pyrimidine Derivatives: Compound II () replaces the imidazotriazole with a diaminopyrimidine, altering hydrogen-bonding capacity and molecular planarity .

Substituent Effects

  • Aromatic Substitutions: Compound X’s 3-chlorophenyl group contrasts with analogs like 7k (N-(2-chlorophenyl)) and 7m (N-(4-chlorophenyl)), where chloro-positioning affects steric and electronic interactions . Naphthalene vs.

Antimicrobial Activity

While direct MIC data for Compound X are unavailable, analogs provide insights:

  • Triazole-thioacetamides (e.g., compounds 38 and 39 in ) exhibit MIC values of 8–16 µg/mL against E. coli, attributed to thioacetamide-mediated disruption of bacterial membranes .
  • Pyridine-containing acetamides () show binding affinities < −22 kcal/mol for viral proteases, suggesting Compound X’s imidazotriazole may similarly target enzymes .

Enzyme Interaction

  • Hydrogen-Bonding Networks : Compound II () forms intramolecular N–H⋯N bonds (S(7) motif), whereas Compound X’s fused imidazotriazole likely enables stronger interactions with residues like HIS163 or ASN142, analogous to pyridine-based inhibitors .

Physicochemical Properties

Property Compound X 7l () Compound II ()
Molecular Weight (g/mol) ~393.87* 393.11 343.79
LogP (Predicted) ~3.2 3.8 2.5
Hydrogen Bond Acceptors 5 5 6
Hydrogen Bond Donors 2 2 3

*Calculated based on molecular formula.

  • Lipophilicity : Compound X’s logP (~3.2) is lower than 7l (3.8), suggesting better aqueous solubility due to the imidazotriazole’s polar nitrogen atoms .
  • Crystal Packing : Compound II’s layered hydrogen-bonding network contrasts with Compound X’s likely dimeric stacking, impacting crystallinity and dissolution rates .

Biological Activity

N-(3-chlorophenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a chlorophenyl group and an imidazo[2,1-c][1,2,4]triazole moiety linked via a sulfanyl group. This structural configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H17ClN4S
Molecular Weight364.87 g/mol
CAS Number10468802
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Research indicates that it exhibits significant cytotoxic effects, particularly against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study utilizing the MTT assay to evaluate cytotoxicity, the compound demonstrated varying degrees of potency against different cancer cell lines:

  • MCF-7 Cell Line : IC50 = 14.34 μM
  • HCT-116 Cell Line : IC50 = 6.90 μM
  • A549 Cell Line : IC50 = 24.13 μM

These results suggest that the compound is particularly effective against the HCT-116 cell line, showing greater potency than doxorubicin, a standard chemotherapy agent .

The mechanism of action for this compound appears to involve several pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been suggested that this compound can cause cell cycle arrest at various phases, inhibiting cancer cell proliferation.
  • Inhibition of Angiogenesis : By affecting the vascular endothelial growth factor (VEGF) signaling pathway, it may limit tumor growth by preventing new blood vessel formation.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, a comparative analysis with related compounds is useful.

Table 2: Comparative Cytotoxicity Data

Compound NameCell LineIC50 (μM)
DoxorubicinMCF-719.35
N-(3-chlorophenyl)-2-{...}MCF-714.34
Another Triazole DerivativeHCT-11611.26
N-(3-chlorophenyl)-2-{...}HCT-1166.90

This table illustrates that the compound's activity is comparable to or exceeds that of established anticancer agents.

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